Fragment-Based Drug Discovery (FBDD) Rule-of-3 Compliance vs. 8-Aminoquinoline
N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine exhibits a molecular weight of 275.31 g/mol, placing it within the commonly accepted Rule-of-3 (MW < 300) threshold for fragment-based screening, whereas the parent 8-aminoquinoline (MW 144.17 g/mol) is significantly smaller and lacks sufficient complexity for fragment elaboration. The addition of the benzotriazole moiety increases the number of hydrogen bond acceptors (HBA) to 5, compared to only 2 for 8-aminoquinoline, enhancing target interaction potential. This profile positions the compound as a 'lead-like' fragment suitable for hit identification and subsequent medicinal chemistry optimization [1].
| Evidence Dimension | Molecular Weight and Rule-of-3 FBDD Compliance |
|---|---|
| Target Compound Data | MW = 275.31 g/mol; HBA = 5; HBD = 1; Rotatable Bonds = 3 (predicted LogP ≈ 2.5–3.5) |
| Comparator Or Baseline | 8-Aminoquinoline: MW = 144.17 g/mol; HBA = 2; HBD = 2 (LogP ≈ 1.5) |
| Quantified Difference | MW difference: +131.14 g/mol; HBA difference: +3; HBD difference: -1. |
| Conditions | In silico prediction for FBDD library design; Rule-of-3 (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) as per Congreve et al. benchmarks. |
Why This Matters
A fragment exceeding the MW and complexity of simple scaffolds but remaining within Rule-of-3 limits offers a superior starting point for hit-to-lead optimization, reducing the number of synthetic iterations required to reach lead-like properties.
- [1] PubChem. 8-Aminoquinoline. Molecular Weight and hydrogen bond donor/acceptor counts. View Source
